molecular formula C15H14ClN3O2 B2772823 4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile CAS No. 1394699-63-8

4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile

Cat. No.: B2772823
CAS No.: 1394699-63-8
M. Wt: 303.75
InChI Key: PYHQBKMDIYWEFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a morpholine ring, a nitrile group, and a chloro-substituted indole moiety, making it a unique and potentially bioactive molecule.

Preparation Methods

The synthesis of 4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The chloro-substituted indole can then be acetylated using acetic anhydride in the presence of a catalyst such as pyridine. The final step involves the reaction of the acetylated indole with morpholine and a cyanating agent like cyanogen bromide to introduce the nitrile group .

Mechanism of Action

The mechanism of action of 4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile is likely related to its ability to interact with various molecular targets. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in gene expression . The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar compounds to 4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile include other indole derivatives such as:

The uniqueness of this compound lies in its combination of the indole moiety with a morpholine ring and a nitrile group, which may confer distinct biological activities and chemical properties .

Properties

IUPAC Name

4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c16-11-1-2-14-13(6-11)10(8-18-14)5-15(20)19-3-4-21-9-12(19)7-17/h1-2,6,8,12,18H,3-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHQBKMDIYWEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)CC2=CNC3=C2C=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.